3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups and an imidazole-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions
Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.
Introduction of Diethoxy Groups: The diethoxy groups are introduced via an etherification reaction using ethanol and a suitable catalyst such as sulfuric acid.
Formation of Imidazole-Pyrimidine Moiety: The imidazole-pyrimidine moiety is synthesized separately through a series of reactions involving the condensation of imidazole with pyrimidine derivatives. This moiety is then coupled with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole-pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds, such as:
Uniqueness
- The unique combination of diethoxy groups and the imidazole-pyrimidine moiety in this compound provides distinct chemical and biological properties. This compound exhibits enhanced stability, solubility, and specific binding affinity to molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3,4-diethoxy-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-3-32-20-10-5-17(13-21(20)33-4-2)24(31)29-19-8-6-18(7-9-19)28-22-14-23(27-15-26-22)30-12-11-25-16-30/h5-16H,3-4H2,1-2H3,(H,29,31)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHWRRGGLJDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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